(R)-morpholin-2-ylmethanol
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Overview
Description
®-Morpholin-2-ylmethanol is a chiral compound that features a morpholine ring with a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-morpholin-2-ylmethanol typically involves the reduction of morpholine-2-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields ®-morpholin-2-ylmethanol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-morpholin-2-ylmethanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using a chiral catalyst can be employed to achieve the desired enantiomer. This method allows for the efficient production of large quantities of the compound while maintaining high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: ®-Morpholin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form morpholine-2-carboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxymethyl group can yield morpholine-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Morpholine-2-carboxaldehyde.
Reduction: Morpholine-2-methanol.
Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.
Scientific Research Applications
®-Morpholin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: ®-Morpholin-2-ylmethanol is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-morpholin-2-ylmethanol largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The morpholine ring can interact with hydrophobic pockets in the target, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Morpholine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(S)-Morpholin-2-ylmethanol: The enantiomer of ®-morpholin-2-ylmethanol, which may have different biological activities and binding affinities.
Morpholine-2-carboxaldehyde: An oxidized form of ®-morpholin-2-ylmethanol, used as an intermediate in various syntheses.
Uniqueness: ®-Morpholin-2-ylmethanol is unique due to its chiral nature and the presence of both a morpholine ring and a hydroxymethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2R)-morpholin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAZLCVSFAYIIL-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156925-22-3 |
Source
|
Record name | (R)-2-Hydroxymethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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